The Core Mechanism of Invertin: A Technical Guide for Researchers
The Core Mechanism of Invertin: A Technical Guide for Researchers
An in-depth exploration of the catalytic action of β-fructofuranosidase, providing a technical resource for researchers, scientists, and professionals in drug development.
Introduction
Invertin, systematically known as β-fructofuranosidase (EC 3.2.1.26), is a glycoside hydrolase that catalyzes the hydrolysis of sucrose into its constituent monosaccharides, D-glucose and D-fructose.[1][2] This enzymatic process, often referred to as inversion, results in a mixture called "invert sugar," which is notable for being sweeter and less prone to crystallization than sucrose.[1] Invertin is a key enzyme in the metabolism of various organisms, including yeasts, plants, and bacteria, and holds significant importance in various industrial applications, particularly in the food and beverage industry.[1][3][4] This technical guide provides a comprehensive overview of the catalytic mechanism of invertin, its active site architecture, kinetic properties, and the experimental protocols used for its characterization.
Active Site Architecture and Catalytic Residues
Invertase from Saccharomyces cerevisiae is a well-studied model and belongs to the glycoside hydrolase family 32 (GH32).[1][5] Its catalytic activity is centered within a five-bladed β-propeller domain.[1][6] The active site contains a conserved catalytic triad of amino acid residues essential for its function. In S. cerevisiae Suc2 invertase, these key residues are:
-
Glu-204 (E204): Functions as the general acid/base catalyst.[1]
-
Asp-151 (D151): Serves to stabilize the transition state.[1]
Site-directed mutagenesis studies have confirmed the critical role of these residues. For instance, replacing Asp-23 with asparagine results in a virtually inactive enzyme, underscoring its essential role in the catalytic process.[7][8]
Catalytic Mechanism: A Double-Displacement Pathway
Invertin operates through a retaining double-displacement mechanism, which preserves the anomeric configuration of the resulting fructose.[1] The hydrolysis of sucrose can be dissected into two primary steps: glycosylation and deglycosylation.
Step 1: Glycosylation
-
Substrate Binding: A molecule of sucrose binds to the active site of the invertin enzyme.
-
Nucleophilic Attack: The catalytic nucleophile, the carboxylate group of Asp-23, performs a nucleophilic attack on the anomeric C2 carbon of the fructose moiety of sucrose.[1]
-
Glycosidic Bond Cleavage: Concurrently, the general acid catalyst, Glu-204, protonates the oxygen of the glycosidic bond linking fructose and glucose.[1] This facilitates the cleavage of the bond.
-
Formation of Covalent Intermediate and Release of Glucose: The cleavage of the glycosidic bond results in the formation of a covalent β-fructosyl-enzyme intermediate and the release of the first product, glucose.[1][9]
Step 2: Deglycosylation
-
Water Molecule Entry: A water molecule enters the active site.
-
Nucleophilic Attack by Water: The same Glu-204 residue that acted as an acid now functions as a general base, deprotonating the incoming water molecule. The resulting hydroxide ion then acts as a nucleophile, attacking the C2 carbon of the fructosyl-enzyme intermediate.
-
Release of Fructose: This attack leads to the cleavage of the covalent bond between the fructose moiety and the Asp-23 residue, releasing the second product, fructose.
-
Enzyme Regeneration: The enzyme's active site is regenerated to its initial state, ready to bind another sucrose molecule.
Quantitative Data on Invertin Activity
The catalytic efficiency and optimal operating conditions of invertin can be described by several key parameters. Below is a summary of typical quantitative data for invertin, primarily from Saccharomyces cerevisiae.
| Parameter | Value | Conditions | Reference(s) |
| Michaelis-Menten Constant (Km) | 9.97 mM - 49.64 mM | Varies with substrate and conditions | [10][11] |
| Optimal pH | 4.5 - 5.5 | Broad range of high activity | [2][12] |
| Optimal Temperature | 55 - 60 °C | [2][6] | |
| Molecular Weight (extracellular) | ~270 kDa | Saccharomyces cerevisiae | [2] |
| Molecular Weight (intracellular) | ~135 kDa | Saccharomyces cerevisiae | [2] |
Experimental Protocols
Invertase Activity Assay (Colorimetric Method)
This protocol is a common method for determining the activity of invertase by measuring the amount of reducing sugars (glucose and fructose) produced.
Materials:
-
Enzyme solution (invertase)
-
Substrate solution (e.g., 50 g/L sucrose in a suitable buffer)
-
0.1 M Acetate buffer (pH 4.7)
-
Dinitrosalicylic acid (DNS) reagent
-
Rochelle salt solution (40% potassium sodium tartrate)
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a series of test tubes, pipette a known volume of the substrate solution and buffer. Equilibrate the tubes to the desired reaction temperature (e.g., 37°C or 55°C).
-
Enzyme Addition: Initiate the reaction by adding a specific volume of the enzyme solution to each tube and start a timer.
-
Incubation: Incubate the reaction mixtures for a defined period (e.g., 5-10 minutes).
-
Reaction Termination: Stop the reaction by adding a volume of DNS reagent.
-
Color Development: Heat the tubes in a boiling water bath for 5-15 minutes to allow for color development. The reducing sugars will reduce the 3,5-dinitrosalicylic acid to 3-amino-5-nitrosalicylic acid, resulting in a color change from yellow to reddish-brown.
-
Stabilization and Measurement: Cool the tubes to room temperature and add Rochelle salt solution to stabilize the color. Measure the absorbance at 540 nm using a spectrophotometer.
-
Quantification: Determine the concentration of reducing sugars produced by comparing the absorbance values to a standard curve prepared with known concentrations of glucose or fructose.
Site-Directed Mutagenesis of Invertin's Active Site
This protocol outlines a general workflow for investigating the role of specific amino acid residues in the active site of invertin.
Principle: Site-directed mutagenesis is used to introduce specific nucleotide changes into the gene encoding invertin, resulting in a modified protein with one or more amino acid substitutions. The effect of these mutations on enzyme activity is then assessed.
Workflow:
-
Primer Design: Design mutagenic primers containing the desired nucleotide change that will result in the targeted amino acid substitution (e.g., Asp-23 to Asn).
-
PCR Mutagenesis: Perform polymerase chain reaction (PCR) using a plasmid containing the wild-type invertin gene as a template and the mutagenic primers. This will generate copies of the plasmid containing the desired mutation.
-
Template Removal: Digest the parental, non-mutated DNA template using an enzyme such as DpnI, which specifically cleaves methylated DNA (most plasmid DNA from E. coli is methylated).
-
Transformation: Transform the mutated plasmid into a suitable host organism (e.g., E. coli for plasmid propagation or a yeast strain for protein expression).
-
Sequence Verification: Isolate the mutated plasmid and sequence the invertin gene to confirm that the desired mutation has been successfully introduced.
-
Protein Expression and Purification: Express the mutant invertin protein in a suitable expression system (e.g., Pichia pastoris or Saccharomyces cerevisiae) and purify it.
-
Enzyme Characterization: Perform enzyme activity assays and kinetic studies on the purified mutant protein to determine the impact of the amino acid substitution on its catalytic function. Compare the results to the wild-type enzyme.
Conclusion
The mechanism of invertin action is a well-elucidated example of enzymatic catalysis, involving a specific catalytic triad and a double-displacement reaction pathway. Understanding this mechanism at a molecular level is crucial for its effective application in various biotechnological processes and for the development of potential inhibitors. The experimental protocols described herein provide a foundation for further research into the structure-function relationships of this important enzyme.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Enzyme Kinetics of Invertase [user.eng.umd.edu]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 5. Structural Analysis of β-Fructofuranosidase from Xanthophyllomyces dendrorhous Reveals Unique Features and the Crucial Role of N-Glycosylation in Oligomerization and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Invertase - Wikipedia [en.wikipedia.org]
- 7. Identification of an active-site residue in yeast invertase by affinity labeling and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ukm.my [ukm.my]
- 10. researchgate.net [researchgate.net]
- 11. preserve.lehigh.edu [preserve.lehigh.edu]
- 12. researchgate.net [researchgate.net]
